4-fluoro-2-iodo-6-(trifluoromethyl)benzonitrile
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Overview
Description
4-Fluoro-2-iodo-6-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2F4IN. This compound is part of the benzonitrile family, characterized by the presence of a cyano group (-C≡N) attached to a benzene ring. The addition of fluorine, iodine, and trifluoromethyl groups to the benzene ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-iodo-6-(trifluoromethyl)benzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of a precursor benzonitrile compound. For instance, this compound can be synthesized by the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-iodo-6-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common due to the stability of the cyano group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, where the iodine atom is replaced by a different group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts are typically used, along with bases like potassium carbonate and solvents like dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific reagents used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound where the iodine atom is replaced by an aryl group.
Scientific Research Applications
4-Fluoro-2-iodo-6-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new pharmaceuticals, particularly as intermediates in drug synthesis.
Medicine: It may be involved in the synthesis of compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-2-iodo-6-(trifluoromethyl)benzonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the cyano group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the iodine atom.
4-Iodo-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the fluorine atom on the benzene ring.
2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar structure but with different positions of the substituents.
Uniqueness
4-Fluoro-2-iodo-6-(trifluoromethyl)benzonitrile is unique due to the combination of fluorine, iodine, and trifluoromethyl groups on the benzene ring. This combination imparts unique chemical properties, such as increased reactivity in substitution reactions and enhanced stability due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
Properties
Molecular Formula |
C8H2F4IN |
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Molecular Weight |
315.01 g/mol |
IUPAC Name |
4-fluoro-2-iodo-6-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2F4IN/c9-4-1-6(8(10,11)12)5(3-14)7(13)2-4/h1-2H |
InChI Key |
XAKRTPLPHJZTIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C#N)I)F |
Origin of Product |
United States |
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